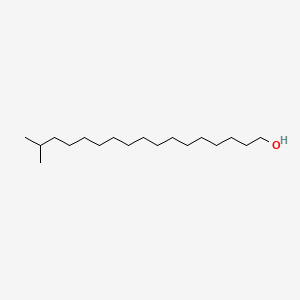

Alcohol isostearílico

Descripción general

Descripción

Es un compuesto líquido transparente ampliamente utilizado en cosméticos y productos para el cuidado personal debido a sus propiedades emolientes y acondicionadoras de la piel . A diferencia de los alcoholes tradicionales, el alcohol isostearílico no tiene un efecto de secado en la piel, lo que lo convierte en un ingrediente popular en humectantes, lociones y cremas .

Aplicaciones Científicas De Investigación

El alcohol isostearílico tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Química: Se utiliza como solvente e intermedio en la síntesis orgánica.

Biología: Se emplea en la formulación de ensayos biológicos y experimentos debido a su naturaleza no tóxica.

Medicina: Se incorpora en formulaciones tópicas por sus propiedades hidratantes y acondicionadoras de la piel.

Industria: Ampliamente utilizado en la industria cosmética como emoliente, agente de control de la viscosidad y acondicionador de la piel

Mecanismo De Acción

El alcohol isostearílico ejerce sus efectos principalmente a través de sus propiedades emolientes e hidratantes. Aumenta el contenido de agua en el estrato córneo, la capa más externa de la piel, formando una barrera que evita la pérdida de agua . Esta acción ayuda a mantener la hidratación de la piel y mejora la textura de la piel. Además, la estructura ramificada del this compound le permite extenderse fácilmente sobre la piel, proporcionando una sensación suave y sedosa .

Compuestos Similares:

Alcohol Cetílico: Un alcohol graso de cadena lineal con 16 átomos de carbono, utilizado como emoliente y agente espesante.

Alcohol Estearílico: Un alcohol graso de cadena lineal de 18 carbonos, similar al this compound pero con una estructura lineal.

Alcohol Miristílico: Un alcohol graso de cadena lineal de 14 carbonos, utilizado en aplicaciones similares al this compound.

Singularidad: La estructura ramificada del this compound lo distingue de otros alcoholes grasos, proporcionando propiedades únicas de dispersión e hidratación. Su capacidad para mejorar la textura y la sensación de los productos cosméticos lo convierte en una opción preferida en formulaciones donde se desea una sensación ligera y no grasa .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Isostearyl alcohol plays a significant role in biochemical reactions, particularly in the context of its use as an emollient and viscosity-controlling agent in cosmetic formulations . It interacts with various enzymes and proteins, including those involved in lipid metabolism. The branched structure of isostearyl alcohol allows it to form stable emulsions, which is crucial for its function in skincare products . Additionally, it has been shown to interact with skin proteins, enhancing the skin’s barrier function and preventing moisture loss .

Cellular Effects

Isostearyl alcohol influences various cellular processes, particularly in skin cells. It enhances cell function by forming a protective barrier on the skin, which locks in moisture and prevents dehydration . This compound also affects cell signaling pathways related to skin hydration and barrier function. Studies have shown that isostearyl alcohol can modulate gene expression related to skin health, promoting the expression of genes involved in maintaining the skin’s structural integrity .

Molecular Mechanism

At the molecular level, isostearyl alcohol exerts its effects through several mechanisms. It binds to skin proteins, enhancing their function and stability . This binding interaction helps to maintain the skin’s barrier function and prevents the loss of moisture. Additionally, isostearyl alcohol can inhibit enzymes that break down skin lipids, thereby preserving the skin’s natural lipid barrier . These molecular interactions contribute to the overall effectiveness of isostearyl alcohol in skincare products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isostearyl alcohol have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy in formulations for extended periods . Long-term studies have shown that isostearyl alcohol continues to enhance skin hydration and barrier function without causing significant degradation or loss of activity . This stability makes it a valuable ingredient in long-lasting skincare products.

Dosage Effects in Animal Models

The effects of isostearyl alcohol vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance skin hydration and barrier function without causing adverse effects . At high doses, some studies have reported mild skin irritation and redness . These findings suggest that while isostearyl alcohol is generally safe, it is essential to use it within recommended dosage ranges to avoid potential toxicity.

Metabolic Pathways

Isostearyl alcohol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipase, influencing the synthesis and breakdown of lipids . These interactions can affect metabolic flux and alter the levels of various metabolites in the skin. By modulating lipid metabolism, isostearyl alcohol helps maintain the skin’s lipid barrier and overall health .

Transport and Distribution

Within cells and tissues, isostearyl alcohol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the skin’s outer layers, where it exerts its emollient and protective effects. The compound’s branched structure allows it to penetrate the skin effectively, ensuring even distribution and consistent activity .

Subcellular Localization

Isostearyl alcohol is primarily localized in the outer layers of the skin, where it interacts with skin lipids and proteins . It does not typically penetrate deeply into the skin, which helps to minimize potential systemic effects. The compound’s localization is influenced by its molecular structure, which allows it to integrate into the lipid matrix of the skin’s outermost layer . This targeted localization enhances its effectiveness as a skin-conditioning agent.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El alcohol isostearílico se sintetiza típicamente mediante la hidrogenación del ácido isosteárico. El proceso implica la reducción del grupo carboxilo (-COOH) del ácido isosteárico a un grupo hidroxilo (-OH) bajo condiciones específicas . Esta reacción generalmente se lleva a cabo en presencia de un catalizador, como níquel o paladio, a temperaturas y presiones elevadas.

Métodos de Producción Industrial: En entornos industriales, el this compound se produce a gran escala utilizando técnicas de hidrogenación similares. El proceso implica el flujo continuo de ácido isosteárico e hidrógeno gaseoso sobre un catalizador de lecho fijo a altas temperaturas (alrededor de 200-300 ° C) y presiones (20-50 atm). El producto resultante se purifica luego mediante destilación para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El alcohol isostearílico sufre varias reacciones químicas, incluida la oxidación, la reducción y la esterificación .

Reactivos y Condiciones Comunes:

Oxidación: El this compound se puede oxidar a ácido isosteárico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción del this compound generalmente implica hidrogenación en presencia de un catalizador metálico.

Esterificación: El this compound reacciona con ácidos carboxílicos para formar ésteres, que se utilizan comúnmente en formulaciones cosméticas.

Productos Principales:

Oxidación: Ácido isosteárico

Reducción: No hay más productos de reducción, ya que ya es una forma reducida.

Esterificación: Diversos ésteres utilizados en cosméticos y productos para el cuidado personal.

Comparación Con Compuestos Similares

Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms, used as an emollient and thickening agent.

Stearyl Alcohol: An 18-carbon straight-chain fatty alcohol, similar to isostearyl alcohol but with a linear structure.

Myristyl Alcohol: A 14-carbon straight-chain fatty alcohol, used in similar applications as isostearyl alcohol.

Uniqueness: Isostearyl alcohol’s branched structure distinguishes it from other fatty alcohols, providing unique spreading and moisturizing properties. Its ability to enhance the texture and feel of cosmetic products makes it a preferred choice in formulations where a light, non-greasy feel is desired .

Propiedades

IUPAC Name |

16-methylheptadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892268 | |

| Record name | 16-Methyl-1-heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isooctadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41744-75-6, 27458-93-1 | |

| Record name | Isostearyl Alcohol EX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isostearyl alcohol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methylheptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecanol, 16-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 16-Methyl-1-heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-methylheptadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-METHYLHEPTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

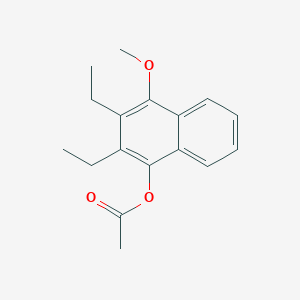

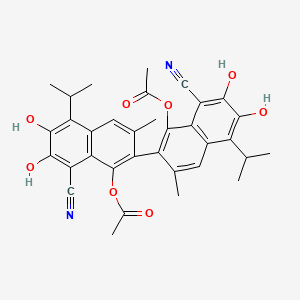

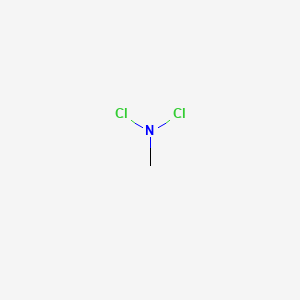

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

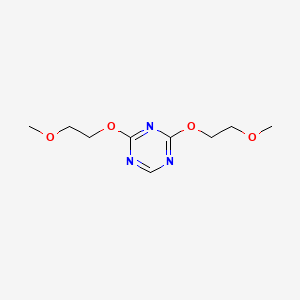

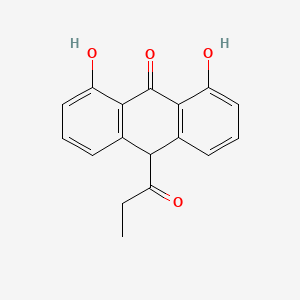

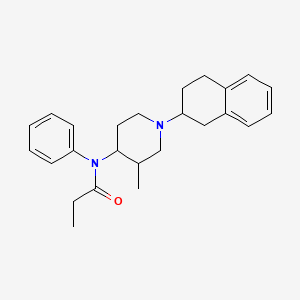

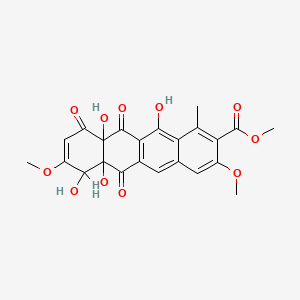

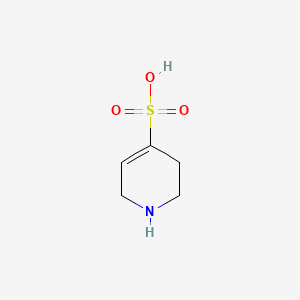

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({3-[2-(Trifluoromethyl)-10h-phenothiazin-10-yl]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B1201654.png)

![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)

![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)